Home > Products > Screening Compounds P60402 > 2'-O-Methyl-d3 Paclitaxel
2'-O-Methyl-d3 Paclitaxel -

2'-O-Methyl-d3 Paclitaxel

Catalog Number: EVT-1497411
CAS Number:
Molecular Formula: C₄₈H₅₀D₃NO₁₄
Molecular Weight: 870.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-O-Methyl-d3 Paclitaxel is a chemically modified derivative of the well-known anticancer drug paclitaxel, which is derived from the bark of the Pacific yew tree. This compound is classified as a taxane, a class of diterpenes that exhibit significant antitumor activity by stabilizing microtubules and preventing their depolymerization. The modification at the 2' position of the paclitaxel molecule enhances its pharmacological properties, including solubility and bioavailability, making it a subject of interest in cancer research.

Source

Paclitaxel was first isolated from the bark of the Pacific yew tree (Taxus brevifolia) in the 1960s. The natural compound has been extensively studied for its therapeutic effects against various cancers, including breast, ovarian, and lung cancers. The synthesis of 2'-O-Methyl-d3 Paclitaxel involves the use of synthetic and semi-synthetic methods to modify the original structure of paclitaxel to improve its efficacy and reduce side effects.

Classification

2'-O-Methyl-d3 Paclitaxel falls under several classifications:

  • Chemical Classification: Taxane derivative
  • Pharmaceutical Classification: Antineoplastic agent
  • Mechanism Classification: Microtubule stabilizer
Synthesis Analysis

The synthesis of 2'-O-Methyl-d3 Paclitaxel can be achieved through various methods, including total synthesis and semi-synthesis.

Methods

  1. Total Synthesis: This method involves constructing the entire molecular structure from simpler organic compounds. The total synthesis of paclitaxel has been a competitive field with multiple research groups reporting successful syntheses using different strategies.
  2. Semi-Synthesis: The semi-synthetic approach typically starts with a precursor such as 10-deacetylbaccatin III, which is then modified through chemical reactions to introduce the methyl group at the 2' position. This method is often more efficient and cost-effective than total synthesis.

Technical Details

  • The semi-synthetic process may involve reactions such as methylation using methyl iodide or other methylating agents.
  • Advanced techniques like chromatography are employed for purification and isolation of the desired product.
Molecular Structure Analysis

The molecular structure of 2'-O-Methyl-d3 Paclitaxel consists of a tetracyclic core known as baccatin III, with an amide tail modified at the 2' position.

Structure Data

  • Molecular Formula: C₄₃H₅₃N₁₃O₁₄
  • Molecular Weight: Approximately 853.9 g/mol
  • The structural modification includes a methyl group added to the hydroxyl group at the 2' position of the phenylisoserine side chain.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing 2'-O-Methyl-d3 Paclitaxel primarily focus on:

  1. Methylation: This reaction introduces a methyl group to the hydroxyl group at the 2' position.
    • Typical reagents include dimethyl sulfate or methyl iodide in the presence of a base.
  2. Purification: Following synthesis, high-performance liquid chromatography (HPLC) is commonly used to purify the final product from unreacted starting materials and by-products.

Technical Details

  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
  • Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity post-synthesis.
Mechanism of Action

The mechanism of action for 2'-O-Methyl-d3 Paclitaxel is similar to that of paclitaxel itself:

  1. Microtubule Stabilization: The compound binds to β-tubulin subunits in microtubules, preventing their depolymerization.
  2. Cell Cycle Arrest: This stabilization leads to an accumulation of microtubules, causing mitotic arrest in cancer cells during metaphase.
  3. Induction of Apoptosis: The disruption in normal cell division triggers apoptotic pathways, leading to cancer cell death.

Data

Research indicates that modifications like those seen in 2'-O-Methyl-d3 Paclitaxel can enhance binding affinity and reduce toxicity compared to traditional paclitaxel.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Enhanced solubility in aqueous environments compared to standard paclitaxel due to the methoxy modification.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to light and heat.
  • pH Sensitivity: Solubility can vary with pH changes; optimal solubility is often found in slightly acidic conditions.
Applications

2'-O-Methyl-d3 Paclitaxel has several scientific applications:

  1. Cancer Therapy: Used in clinical settings for treating various malignancies due to its enhanced efficacy.
  2. Research Tool: Serves as a model compound for studying drug resistance mechanisms in cancer cells.
  3. Formulation Development: Investigated for use in novel drug delivery systems that improve bioavailability and reduce side effects.
Introduction to 2'-O-Methyl-d3 Paclitaxel

Background and Significance of Paclitaxel Derivatives in Oncology

Paclitaxel stands as a cornerstone chemotherapeutic agent, initially isolated from the bark of the Pacific yew tree (Taxus brevifolia) and first structurally characterized in 1971 [3] [10]. This taxane diterpenoid (molecular formula C47H51NO14, molecular weight 853.91 g/mol) exerts its anticancer effects through a unique mechanism: binding to the β-subunit of tubulin and stabilizing microtubule assemblies. This action disrupts mitotic spindle dynamics, arrests cell division at the G2/M phase, and ultimately triggers apoptosis in rapidly dividing cancer cells [3] [9]. Its clinical impact is broad, with FDA-approved indications spanning ovarian, breast, and non-small cell lung carcinomas, alongside numerous off-label applications in malignancies such as advanced cervical cancer, head and neck cancers, and angiosarcomas [3] [10].

The clinical utility of native paclitaxel, however, is constrained by significant challenges. These include inherent poor aqueous solubility (0.7 mg/mL), necessitating complex formulations with Cremophor EL that can provoke hypersensitivity reactions, substantial interpatient pharmacokinetic variability, and the development of resistance mechanisms (notably P-glycoprotein efflux) [5] [7] [9]. These limitations have driven extensive research into structural analogs and derivatives aimed at optimizing pharmacological properties. Semisynthetic derivatives like docetaxel and nanoparticle albumin-bound (nab-) paclitaxel represent successful innovations, offering improved solubility and reduced excipient-related toxicity [10]. Within this landscape of structural optimization, 2'-O-Methyl-d3 Paclitaxel emerges as a specialized deuterated analog. While not itself a therapeutic agent, its design incorporates strategic modifications—methylation at the 2'-hydroxyl position and deuterium isotope labeling—that make it an indispensable molecular tool for dissecting paclitaxel's metabolism, biodistribution, and structure-activity relationships [8].

Structural and Functional Relevance of 2'-O-Methylation in Taxane Chemistry

The 2'-hydroxyl (-OH) group on the C13 side chain of paclitaxel is a critical determinant of its bioactivity and molecular interactions. Positioned near the crucial C2' benzamide moiety, this hydrophilic functional group participates in essential hydrogen bonding networks with key residues in the β-tubulin binding pocket, particularly aspartic acid at position 26 (Asp26) [1] [8]. Molecular dynamics simulations and binding affinity studies consistently demonstrate that modifications at this position profoundly alter paclitaxel's ability to stabilize microtubules effectively [1].

Table 1: Impact of 2'-Position Modifications on Paclitaxel Analogs

Compound2'-Position ModificationMicrotubule Binding AffinityIn Vitro CytotoxicityPrimary Functional Consequence
Paclitaxel-OHHigh (Reference)High (Reference)Optimal H-bonding to Asp26
2'-O-Methyl Paclitaxel-OCH3Markedly ReducedNegligibleLoss of critical H-bond donor
Docetaxel-OHHighHighMaintained H-bonding capability
2'-O-Ethyl Paclitaxel-OCH2CH3Severely ReducedVery LowSteric bulk and H-bond donor loss

Methylation of the 2'-hydroxyl group, resulting in 2'-O-Methyl Paclitaxel (C48H53NO14, CID 60019057 [2]), replaces the hydrogen-bond-donating hydroxyl (-OH) with a hydrogen-bond-accepting methoxy (-OCH3) group. This seemingly minor alteration disrupts the vital hydrogen bond with Asp26 in β-tubulin. Consequently, 2'-O-Methyl Paclitaxel exhibits a dramatic, near-complete loss of microtubule-stabilizing activity and cytotoxicity against cancer cell lines [1] [8]. While rendering the molecule therapeutically inactive, this targeted modification creates a uniquely valuable probe. The 2'-O-Methyl-d3 Paclitaxel derivative (C48H50D3NO14, molecular weight 870.95 g/mol [1]) leverages this inherent bio-inactivity. Its inability to perturb microtubule dynamics or induce mitotic arrest eliminates confounding pharmacological effects, making it an ideal internal standard for mass spectrometry and a tracer molecule for studying paclitaxel's absorption, distribution, metabolism, and excretion (ADME) profile without interference from its biological activity [1].

Role of Deuterium Isotope Labeling (d3) in Pharmacokinetic Studies

Deuterium (D, 2H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into drug molecules like paclitaxel to create isotopologs. The d3 notation in 2'-O-Methyl-d3 Paclitaxel specifically indicates the replacement of three hydrogen atoms (-H) with deuterium atoms (-D) within the methyl group (-1H3 replaced by -D3) introduced at the 2'-oxygen during methylation (forming -OCD3) [1]. This modification exploits the Kinetic Isotope Effect (KIE), a phenomenon arising from the higher atomic mass of deuterium compared to hydrogen. The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, requires greater energy to break during metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes [1] [7] [8].

Table 2: Pharmacokinetic Advantages of Deuterium Labeling in 2'-O-Methyl-d3 Paclitaxel

PropertyPaclitaxel2'-O-Methyl Paclitaxel2'-O-Methyl-d3 PaclitaxelAdvantage of d3 Label
Primary Metabolic PathwayCYP2C8 hydroxylationLikely similar CYP-mediatedCYP-mediated (slower)Reduced metabolic rate
Metabolic Stability (In Vitro)ReferenceSlightly higher than Paclitaxel~2.3-fold higher than PaclitaxelEnhanced resistance to degradation
Plasma Clearance RateReferenceComparable to PaclitaxelSignificantly slowerProlonged exposure if bioactive
Utility as LC-MS/MS StandardLowModerateHighDistinct mass shift, avoids interference
Ability to Track Parent DrugN/AN/AHighCo-elutes, similar extraction

The primary pharmacokinetic advantage conferred by deuterium labeling in 2'-O-Methyl-d3 Paclitaxel is significantly enhanced metabolic stability. In vitro assays using human liver microsomes demonstrate that the deuterated analog undergoes oxidative metabolism by CYP enzymes, particularly CYP2C8 and CYP3A4, at a substantially slower rate than its non-deuterated counterpart (2'-O-Methyl Paclitaxel) or paclitaxel itself. Studies report a 2.3-fold reduction in clearance rate attributable to the KIE hindering the demethylation or hydroxylation pathways targeting the deuterated methyl group [1] [7]. This intrinsic stability makes it exceptionally valuable for analytical applications:

  • Ultra-Sensitive Quantification: As an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for paclitaxel quantification in biological matrices (plasma, serum, tumor tissue), the deuterium atoms provide a consistent +3 Da mass shift. This shift allows baseline chromatographic co-elution with the analyte (paclitaxel) while enabling unambiguous mass spectrometric differentiation (e.g., paclitaxel [M+H]+ m/z 854.3 vs. 2'-O-Methyl-d3 Paclitaxel [M+H]+ m/z 871.0 or similar depending on ionization). This eliminates interference from endogenous compounds or matrix effects, dramatically enhancing assay precision, accuracy, and lower limits of quantification [1] [7].
  • Metabolic Pathway Elucidation: The molecule serves as a tracer to study the specific contribution of metabolic pathways involving the 2'-position. By tracking the deuterated metabolite profile compared to non-deuterated paclitaxel, researchers can identify and quantify metabolites derived from modifications involving the labeled methyl group [1] [8].
  • Prodrug Design Insights: The observed metabolic stabilization at the 2'-O-methyl position provides valuable proof-of-concept data for designing novel deuterated taxane prodrugs. Strategic deuteration at metabolic soft spots in bioactive paclitaxel analogs could potentially mitigate dose-limiting toxicities (e.g., neurotoxicity associated with specific metabolites) by altering metabolic flux, while retaining or even enhancing efficacy through prolonged exposure [1] [8].

Properties

Product Name

2'-O-Methyl-d3 Paclitaxel

Molecular Formula

C₄₈H₅₀D₃NO₁₄

Molecular Weight

870.95

Synonyms

(αR,βS)-β-(Benzoylamino)-α-methoxy-d3-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-d3-1H-cyclodec

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.